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Compound of Interest

Compound Name: 3,4,5-Trimethylhexanoic acid

CAS No.: 874007-83-7

Cat. No.: B2810355

Get Quote

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lipidic

components for advanced chemical and pharmaceutical formulations. While linear fatty acids

offer predictability, highly branched isomers like 3,4,5-trimethylhexanoic acid provide a

unique topological advantage. The vicinal methyl groups at the C3, C4, and C5 positions

induce a significant steric shield around the aliphatic tail. This unique topology prevents tight

crystalline packing, thereby lowering the phase transition temperature and altering the

physicochemical behavior of the molecule in both industrial and biological matrices.

This technical guide explores the structural properties, synthetic pathways, and advanced

applications of 3,4,5-trimethylhexanoic acid, providing self-validating protocols for

researchers and drug development professionals.

Structural and Physicochemical Profiling
3,4,5-Trimethylhexanoic acid is a highly branched C9 aliphatic carboxylic acid[1]. It is

frequently identified as a critical targeted isomer within commercial "isononanoic acid" mixtures,

which are extensively utilized in advanced engine coolants and high-performance corrosion
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inhibitors[2]. The steric bulk provided by the consecutive methyl branching fundamentally alters

its lipophilicity and resistance to oxidative degradation[3].

Quantitative Physicochemical Data
Property Value

IUPAC Name 3,4,5-trimethylhexanoic acid

CAS Number 874007-83-7[4]

Molecular Formula C9H18O2[1]

Molar Mass 158.24 g/mol [1]

Monoisotopic Mass 158.13068 Da[1]

SMILES CC(C)C(C)C(C)CC(=O)O[1]

Predicted XLogP3 2.6[1]

Synthetic Modalities: The Hydroformylation-
Oxidation Route
The industrial and laboratory-scale synthesis of highly branched nonanoic acids typically

proceeds via the hydroformylation of mixed isomeric octenes[5]. The process relies on the "oxo

reaction," where an alkene is reacted with synthesis gas (syngas) to form an aldehyde

intermediate, which is subsequently oxidized to the target carboxylic acid.
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Logical flow of the hydroformylation-oxidation synthesis route for branched C9 acids.
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Protocol 1: Two-Step Synthesis via Hydroformylation
and Oxidation
Objective: Synthesize 3,4,5-trimethylhexanoic acid from branched octene precursors.

Causality & Design: The use of a Rhodium (Rh)-based catalyst immobilized on a porous

organic polymer ensures high regioselectivity for the terminal carbon during hydroformylation,

minimizing the formation of unwanted internal aldehydes. The subsequent catalyst-free, low-

temperature oxidation prevents the thermal degradation and chain-cleavage of the highly

branched intermediate[5].

Step-by-Step Methodology:

System Preparation: Charge a high-pressure fixed-bed reactor with the Rh-based catalyst.

Purge the system with synthesis gas (CO/H2, 1:1 ratio) for 15 minutes to establish an inert,

reactive atmosphere.

Hydroformylation: Inject the mixed branched octene precursor at a weight hourly space

velocity of 0.02 g/g_cat ·h. Maintain the reactor at 100°C and 5.0 MPa. Causality: The high

pressure drives the thermodynamic equilibrium toward the formation of the aldehyde (3,4,5-

trimethylhexanal).

Intermediate Validation (QC 1): Sample the liquid product and analyze via online Gas

Chromatography (GC). Self-Validation: Do not proceed to the oxidation step unless the

octene conversion rate exceeds 96.5% to ensure downstream purity[5].

Oxidation: Transfer the intermediate to a secondary oxidation reactor. Introduce an oxygen-

containing gas at a low temperature (40–50°C) without a catalyst. Causality: The absence of

a metal catalyst in this step prevents over-oxidation to shorter-chain degradation products.

Final Validation (QC 2): Purify the resulting acid via vacuum distillation. Confirm the structure

of 3,4,5-trimethylhexanoic acid using 1H NMR and GC-MS (target monoisotopic mass:

158.13 Da)[1].
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Because of its branched aliphatic tail, 3,4,5-trimethylhexanoic acid is an exceptional

candidate for modifying the pharmacokinetics of active pharmaceutical ingredients (APIs) via

prodrug esterification. The steric hindrance provided by the methyl groups at the 3, 4, and 5

positions slows down esterase-mediated hydrolysis in vivo, allowing for a controlled, sustained-

release profile.

Furthermore, when conjugated into lipid nanoparticle (LNP) formulations, these branched lipids

disrupt crystalline packing in the lipid bilayer. This lowers the phase transition temperature of

the LNP, which is a critical factor in enhancing the endosomal escape of mRNA payloads.
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Step-by-step workflow for synthesizing and validating 3,4,5-trimethylhexanoate prodrugs.

Protocol 2: Synthesis of Sterically Shielded Prodrug
Esters
Objective: Conjugate 3,4,5-trimethylhexanoic acid to an API containing a free hydroxyl group

to enhance lipophilicity and prolong circulation half-life.

Causality & Design: The vicinal methyl groups create immense steric hindrance around the

carboxylate center. Standard Fischer esterification is inefficient under these conditions.

Therefore, a Steglich esterification utilizing EDC·HCl and DMAP is employed. DMAP acts as a

superior nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily

overcomes the steric bulk of the branched acid.

Step-by-Step Methodology:

Activation: Dissolve 3,4,5-trimethylhexanoic acid (1.2 eq) in anhydrous dichloromethane

(DCM) under a nitrogen atmosphere. Add EDC·HCl (1.5 eq) and stir for 15 minutes at 0°C.

Causality: EDC is selected over DCC because its urea byproduct is highly water-soluble,

allowing for simple removal during aqueous workup without the need for harsh filtration.

Catalysis & Conjugation: Add DMAP (0.2 eq) followed by the target API (1.0 eq). Allow the

reaction mixture to warm to room temperature and stir for 12 hours.

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize

any unreacted acid. Extract the organic layer, wash with brine, and dry over anhydrous

Na2SO4.

Purification: Concentrate the crude product under reduced pressure and purify via flash

column chromatography using a silica gel stationary phase and a Hexane/Ethyl Acetate

gradient.

Validation (QC): Analyze the purified fractions via LC-MS to confirm the mass of the prodrug

adduct. Self-Validation: Perform 1H NMR; successful conjugation is definitively validated by
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the downfield shift of the API's alpha-carbinol protons compared to the unconjugated

baseline. If purity is <98%, recycle through the chromatography step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b2810355?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2810355?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

